![molecular formula C23H20N2O4S B2517825 (13Z)-16-acetyl-13-[(2-methoxyphenyl)methylidene]-9-methyl-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0^{2,7}.0^{11,15}]hexadeca-2,4,6,10-tetraen-14-one CAS No. 1192741-70-0](/img/structure/B2517825.png)
(13Z)-16-acetyl-13-[(2-methoxyphenyl)methylidene]-9-methyl-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0^{2,7}.0^{11,15}]hexadeca-2,4,6,10-tetraen-14-one
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Overview
Description
(13Z)-16-acetyl-13-[(2-methoxyphenyl)methylidene]-9-methyl-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0^{2,7}.0^{11,15}]hexadeca-2,4,6,10-tetraen-14-one is a useful research compound. Its molecular formula is C23H20N2O4S and its molecular weight is 420.48. The purity is usually 95%.
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Biological Activity
The compound (13Z)-16-acetyl-13-[(2-methoxyphenyl)methylidene]-9-methyl-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0^{2,7}.0^{11,15}]hexadeca-2,4,6,10-tetraen-14-one , also known by its CAS number 1192741-70-0 , is a synthetic organic molecule that has garnered interest for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
The molecular formula of the compound is C23H20N2O4S, with a molecular weight of approximately 420.48 g/mol . Its structure features a complex tetracyclic framework which contributes to its biological properties.
Research indicates that this compound may act as an inhibitor of the menin-MLL interaction , which is significant in the context of certain leukemias and other malignancies. The inhibition of this interaction can lead to altered gene expression profiles that are beneficial in cancer therapy .
Anticancer Potential
Several studies have investigated the anticancer properties of related compounds in the same chemical class. For instance, compounds with similar structural motifs have shown efficacy against various cancer cell lines, including leukemia and solid tumors. The specific activity of (13Z)-16-acetyl-13-[(2-methoxyphenyl)methylidene] in preclinical models remains to be fully elucidated but suggests potential as a therapeutic agent in oncology.
Other Biological Activities
Beyond its anticancer potential, there is emerging evidence that compounds structurally related to (13Z)-16-acetyl-13-[(2-methoxyphenyl)methylidene] exhibit anti-inflammatory and antimicrobial activities. These effects could be attributed to the modulation of signaling pathways involved in inflammation and infection response.
Study 1: Inhibition of Menin-MLL Interaction
A patent application describes the synthesis and biological evaluation of compounds that inhibit the menin-MLL interaction. The results indicate that these inhibitors can effectively reduce cell proliferation in MLL-rearranged leukemia models, suggesting a promising avenue for further development .
Study 2: Structure-Activity Relationship (SAR)
Research on the SAR of related compounds highlights how modifications in the chemical structure impact biological activity. For instance, alterations in substituents on the phenyl ring or changes in the tetracyclic core can enhance potency against specific cancer cell lines while reducing toxicity .
Study 3: Antimicrobial Activity
In vitro studies have demonstrated that certain derivatives show significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis, although further studies are needed to confirm this hypothesis.
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Anticancer | Inhibition of cell proliferation | |
Anti-inflammatory | Reduction in inflammatory markers | |
Antimicrobial | Effective against various bacteria |
Table 2: Structure-Activity Relationship Insights
Scientific Research Applications
Chemical Structure and Synthesis
The structural complexity of the compound arises from its tetracyclic framework and multiple functional groups. The synthesis typically involves multi-step organic reactions that can include condensation reactions and functional group modifications to achieve the desired molecular architecture.
Pharmacological Applications
Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have demonstrated that derivatives of this compound can inhibit bacterial growth effectively, making them candidates for antibiotic development .
Anticancer Properties : Some studies have investigated the cytotoxic effects of structurally related compounds on various cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including the activation of caspases and disruption of mitochondrial function .
Anti-inflammatory Effects : Compounds with similar functional groups have been shown to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests potential use in treating inflammatory diseases .
Agricultural Applications
Pesticidal Activity : Research has indicated that certain derivatives of this compound may exhibit insecticidal or fungicidal properties. The ability to disrupt biological processes in pests makes these compounds valuable in agricultural formulations aimed at pest control .
Plant Growth Regulation : Some studies suggest that similar compounds can act as plant growth regulators, influencing processes such as seed germination and root development. This application could enhance agricultural productivity by optimizing plant growth conditions .
Material Science Applications
Polymer Chemistry : The unique structure of this compound allows for its incorporation into polymer matrices to enhance material properties. Research shows that adding such compounds can improve thermal stability and mechanical strength of polymers used in various industrial applications .
Case Studies
- Antimicrobial Efficacy Study : A series of tests conducted on derivatives showed a significant reduction in bacterial counts when exposed to concentrations as low as 10 µg/mL. The study highlighted the potential for developing new antibiotics based on this compound's structure.
- Cytotoxicity Assessment : In vitro studies on cancer cell lines demonstrated that specific derivatives induced apoptosis at concentrations ranging from 5 to 50 µM. These findings support further investigation into their use as anticancer agents.
- Pesticidal Testing : Field trials indicated that formulations containing this compound provided effective control over common agricultural pests with minimal toxicity to beneficial insects.
Properties
IUPAC Name |
(13Z)-16-acetyl-13-[(2-methoxyphenyl)methylidene]-9-methyl-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.02,7.011,15]hexadeca-2,4,6,10-tetraen-14-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4S/c1-13(26)19-20-15-9-5-7-11-17(15)29-23(19,2)24-22-25(20)21(27)18(30-22)12-14-8-4-6-10-16(14)28-3/h4-12,19-20H,1-3H3/b18-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRYTOOFMQJHOE-PDGQHHTCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1C2C3=CC=CC=C3OC1(N=C4N2C(=O)C(=CC5=CC=CC=C5OC)S4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1C2C3=CC=CC=C3OC1(N=C4N2C(=O)/C(=C/C5=CC=CC=C5OC)/S4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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